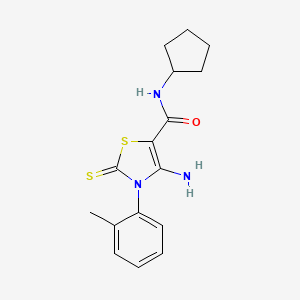

4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by a 2-sulfanylidene moiety, an amino group at position 4, a 2-methylphenyl substituent at position 3, and a cyclopentyl carboxamide at position 4.

Propriétés

IUPAC Name |

4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS2/c1-10-6-2-5-9-12(10)19-14(17)13(22-16(19)21)15(20)18-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8,17H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGIKHJJNLIFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)NC3CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Molecular Information

- Molecular Formula: C16H19N3OS

- Molecular Weight: 333.5 g/mol

- IUPAC Name: 4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

The thiazole ring structure contributes to the compound's biological activity, particularly in targeting various enzymes and receptors.

Anticancer Potential

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. A notable investigation involved the evaluation of various thiazole-carboxamide derivatives against cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, suggesting potent inhibitory effects on cell proliferation. For instance, compounds similar to 4-amino-N-cyclopentyl-3-(2-methylphenyl)-2-sulfanylidene showed IC50 values ranging from 0.124 µM to 3.81 µM across different cancer types .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- AMPAR Modulation: The compound has been shown to modulate AMPA receptors (AMPAR), which are critical for synaptic transmission in the central nervous system. Studies revealed that it can inhibit AMPAR currents significantly at low concentrations, highlighting its neuroprotective potential .

- Enzyme Inhibition: Thiazole derivatives are known to inhibit various enzymes involved in cancer progression and inflammation. The compound's structural features allow for effective binding to these targets, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Study 1: Inhibition of Prostate Cancer Cells

A study involving thiazole derivatives demonstrated that compounds with similar structures effectively inhibited prostate cancer cell lines with IC50 values averaging between 0.7 µM and 1.0 µM . This study underscores the potential of thiazole-based compounds in treating hormone-sensitive cancers .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazole derivatives on neuronal cell cultures exposed to excitotoxic conditions. The results indicated that the compound significantly reduced neuronal death and improved cell viability, suggesting its potential use in neurodegenerative diseases .

Table 1: Biological Activity Summary of Thiazole Derivatives

| Compound Name | Target | IC50 (µM) | Effect |

|---|---|---|---|

| TC-1 | AMPAR | 3.3 | Inhibition of currents |

| TC-2 | AMPAR | 3.02 | Strongest inhibition |

| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 | Growth inhibition |

| ATCAA-2 | Various Cancer Types | 0.124 - 3.81 | Broad-spectrum activity |

| Mechanism | Description |

|---|---|

| AMPAR Modulation | Alters synaptic transmission dynamics |

| Enzyme Inhibition | Blocks key enzymes in cancer pathways |

| Cytotoxicity Induction | Induces apoptosis in cancer cells |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Physical Properties

The target compound differs from its analogs in substituent patterns, which influence molecular weight, solubility, and stability. Key analogs include:

Key Observations:

- Substituent Position: The 2-methylphenyl group in the target compound (vs. 4-methylphenyl in ) may alter steric and electronic interactions in biological systems.

- Electron-Withdrawing Groups: Fluorinated analogs (e.g., 1c, 1d in ) exhibit higher melting points, suggesting enhanced crystallinity due to fluorine's electronegativity.

Anticancer Activity:

- Compound 7b (from ): Exhibited IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells. This derivative features a 4-methyl-2-phenylthiazole core with a hydrazonoyl chloride side chain.

- Compound 11 (from ): IC50 = 1.98 ± 1.22 μg/mL, derived from reactions with phenacyl bromide.

SAR Insights:

- Aryl Substitutions: Electron-withdrawing groups (e.g., fluorine) may improve anticancer activity by enhancing interaction with hydrophobic pockets in target enzymes.

- Carboxamide Modifications: Bulky N-substituents (e.g., cyclopentyl) could influence binding kinetics and cellular uptake .

Antimicrobial Activity:

- 4-amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile derivatives (from ): Showed moderate activity against bacterial and fungal strains, with activity linked to the iminododecyl chain's hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.